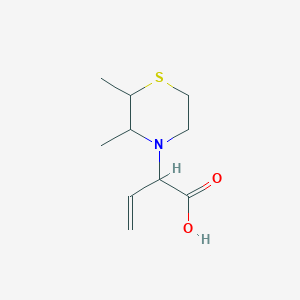
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl groups and a butenoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid typically involves the reaction of thiomorpholine derivatives with butenoic acid precursors. One common method includes the alkylation of thiomorpholine with dimethyl groups followed by the addition of a butenoic acid moiety under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over the reaction parameters, leading to efficient production of this compound .
化学反応の分析
Types of Reactions
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
科学的研究の応用
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds include other thiomorpholine derivatives and butenoic acid analogs, such as:
- 2-(2,3-Dimethylthiomorpholin-4-yl)butanoic acid
- 2-(2,3-Dimethylthiomorpholin-4-yl)but-2-enoic acid
- 2-(2,3-Dimethylthiomorpholin-4-yl)propanoic acid .
Uniqueness
2-(2,3-Dimethylthiomorpholin-4-yl)but-3-enoic acid is unique due to its specific substitution pattern and the presence of both a thiomorpholine ring and a butenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C10H17NO2S |
|---|---|
分子量 |
215.31 g/mol |
IUPAC名 |
2-(2,3-dimethylthiomorpholin-4-yl)but-3-enoic acid |
InChI |
InChI=1S/C10H17NO2S/c1-4-9(10(12)13)11-5-6-14-8(3)7(11)2/h4,7-9H,1,5-6H2,2-3H3,(H,12,13) |
InChIキー |
ZZNLNAPZXOFCQJ-UHFFFAOYSA-N |
正規SMILES |
CC1C(SCCN1C(C=C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


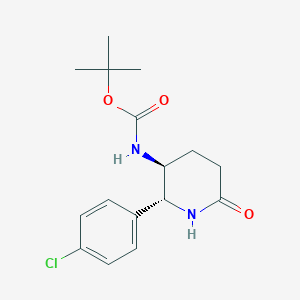
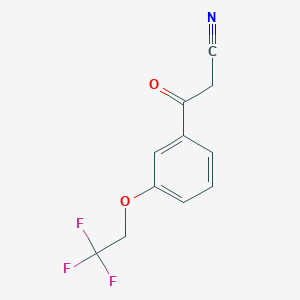
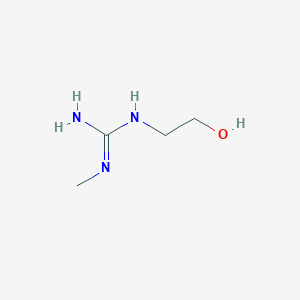
![1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B15203826.png)
![2-(3,4-Dimethoxybenzylidene)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B15203843.png)
![Ethyl 4,4-dimethyl-3,5-dioxa-8-azatricyclo[5.2.1.0(2,6)]decane-9-carboxylate hydrochloride](/img/structure/B15203845.png)
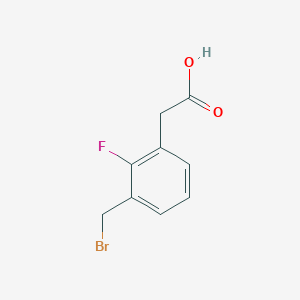




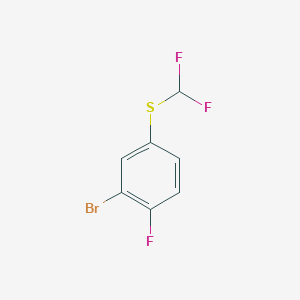
![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-4-yl) ethanone](/img/structure/B15203896.png)
![4-Amino-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15203899.png)
